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molecular formula C9H10O4S2 B8598509 S-{4-[(Methanesulfonyl)oxy]phenyl} ethanethioate CAS No. 66202-82-2

S-{4-[(Methanesulfonyl)oxy]phenyl} ethanethioate

Cat. No. B8598509
M. Wt: 246.3 g/mol
InChI Key: JKDFORCFNQKHLN-UHFFFAOYSA-N
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Patent
US04086337

Procedure details

S-[4-(methanesulfonyloxy)phenyl] thioacetate (20.4 g., 0.083 mole) is dissolved in 150 ml. of warm (45° C.) methanol. Concentrated hydrochloric acid, 5 ml., is added and the solution is held at 45°-55° C. for 2 hours. The solution is then concentrated in vacuo to approximately 40 ml., taken up in 200 ml. of chloroform, washed with 50 ml. of water, dried over sodium sulfate and concentrated in vacuo to give 15.8 g. (93%) of the desired thiophenol as a white crystalline solid, m.p.=66°-68° C. (after recrystallization from carbon tetrachloride). Analysis calc. (found): C 41.2 (41.3); H 3.95 (4.03).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([S:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][S:12]([CH3:15])(=[O:14])=[O:13])=[CH:7][CH:6]=1)(=O)C.Cl>CO>[CH3:15][S:12]([O:11][C:8]1[CH:9]=[CH:10][C:5]([SH:4])=[CH:6][CH:7]=1)(=[O:13])=[O:14]

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
C(C)(=O)SC1=CC=C(C=C1)OS(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, is added
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated in vacuo to approximately 40 ml
WASH
Type
WASH
Details
of chloroform, washed with 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of water, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 15.8 g
CUSTOM
Type
CUSTOM
Details
(93%) of the desired thiophenol as a white crystalline solid, m.p.=66°-68° C. (after recrystallization from carbon tetrachloride)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CS(=O)(=O)OC1=CC=C(C=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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